4,5-Diaminothiophene-2-carboxylic acid
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Overview
Description
4,5-Diaminothiophene-2-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure This compound is part of the thiophene family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Vilsmeier-Haack reaction, which involves the formylation of aromatic and heteroaromatic compounds . This reaction is followed by hydrolysis to yield the desired carboxylic acid derivative .
Industrial Production Methods
Industrial production of thiophene derivatives, including 4,5-diaminothiophene-2-carboxylic acid, often involves large-scale reactions using similar synthetic routes. The process may include the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Diaminothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives .
Scientific Research Applications
4,5-Diaminothiophene-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: It is explored for its anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 4,5-diaminothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators . Additionally, the compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4,5-Diarylthiophene-2-carboxylic acid: Known for its anti-inflammatory and antioxidant activities.
4,5-Dimethylthiophene-2-carboxylic acid: Utilized in material science and organic electronics.
Thiophene-2-carboxylic acid: A precursor for various thiophene derivatives used in medicinal chemistry.
Uniqueness
4,5-Diaminothiophene-2-carboxylic acid is unique due to the presence of amino groups at the 4 and 5 positions, which enhances its reactivity and potential biological activities. This structural feature distinguishes it from other thiophene derivatives and contributes to its diverse applications in research and industry .
Properties
IUPAC Name |
4,5-diaminothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,6-7H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBNYAPOTJZDJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1N)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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